molecular formula C18H27ClO3 B175197 Octyl 2-(4-chloro-2-methylphenoxy)propanoate CAS No. 161922-37-8

Octyl 2-(4-chloro-2-methylphenoxy)propanoate

Cat. No. B175197
CAS RN: 161922-37-8
M. Wt: 326.9 g/mol
InChI Key: QWQMRXFSCXUHMR-UHFFFAOYSA-N
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Description

Octyl 2-(4-chloro-2-methylphenoxy)propanoate is a chemical compound with the molecular formula C18H27ClO3 . It is commonly used as an herbicide in agricultural and commercial settings . It belongs to the class of chemicals known as aryloxyphenoxypropionate herbicides and is primarily used to control weeds and unwanted vegetation in a variety of crops, including soybeans, corn, and cotton .


Molecular Structure Analysis

The molecular structure of Octyl 2-(4-chloro-2-methylphenoxy)propanoate consists of 18 carbon atoms, 27 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The average mass of the molecule is 326.858 Da, and the monoisotopic mass is 326.164886 Da .


Physical And Chemical Properties Analysis

Octyl 2-(4-chloro-2-methylphenoxy)propanoate has a density of 1.1±0.1 g/cm3, a boiling point of 401.6±30.0 °C at 760 mmHg, and a flash point of 132.8±23.6 °C . It has a molar refractivity of 90.7±0.3 cm3, and its polar surface area is 36 Å2 . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Root Retarder in Agriculture

This compound has been identified as a potential root retarder . It can be synthesized using L-ethyl lactate as a raw material, which undergoes sulfonation, etherification, and ester exchange to produce Octyl 2-(4-chloro-2-methylphenoxy)propanoate . This application is significant in agriculture for controlling root growth and development.

Analytical Chemistry: HPLC Column Separation

In the field of analytical chemistry, specifically in High-Performance Liquid Chromatography (HPLC), this compound can be separated on a Newcrom R1 HPLC column. The method involves a mobile phase containing acetonitrile, water, and phosphoric acid (or formic acid for Mass-Spec compatibility) . This application is crucial for the analysis and purification of chemical substances.

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

A patent suggests that Octyl 2-(4-chloro-2-methylphenoxy)propanoate could be used as a root-blocking agent, which could be applied to the roofing technique . This indicates potential future applications in the field of organic synthesis and agriculture .

properties

IUPAC Name

octyl 2-(4-chloro-2-methylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClO3/c1-4-5-6-7-8-9-12-21-18(20)15(3)22-17-11-10-16(19)13-14(17)2/h10-11,13,15H,4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQMRXFSCXUHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl 2-(4-chloro-2-methylphenoxy)propanoate

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